molecular formula C11H11N3O B3058677 [3,4'-Bipyridin]-5-amine, 6-methoxy- CAS No. 91041-36-0

[3,4'-Bipyridin]-5-amine, 6-methoxy-

Cat. No. B3058677
Key on ui cas rn: 91041-36-0
M. Wt: 201.22 g/mol
InChI Key: SEBMZUMTPNGZEV-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a flask were weighed 5-bromo-2-methoxypyridin-3-amine, 11.1.A, (1 g, 4.9 mmol), pyridin-4-ylboronic acid (0.73 g, 5.9 mmol), X-Phos (0.47 g, 0.99 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.22 g, 0.25 mmol), and Potassium phosphate tribasic (3.13 g, 14.8 mmol). N-butanol was added as a solvent and the reaction mixture was heated at 110° C. for 3 hr. The solids were filtered off through a pad of celite. The filtrate was concentrated and chromatographed by gradient EtOAc/DCM and then 10% MeOH/DCM to afford 730 mg of 11.1.B (74%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11.1.A
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Name
Potassium phosphate tribasic
Quantity
3.13 g
Type
reactant
Reaction Step Five
[Compound]
Name
N-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.22 g
Type
catalyst
Reaction Step Seven
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[N:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:9][O:8][C:5]1[C:4]([NH2:10])=[CH:3][C:2]([C:14]2[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=2)=[CH:7][N:6]=1 |f:3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)N
Step Two
Name
11.1.A
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.73 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Step Four
Name
Quantity
0.47 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Step Five
Name
Potassium phosphate tribasic
Quantity
3.13 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Six
Name
N-butanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.22 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask were weighed
FILTRATION
Type
FILTRATION
Details
The solids were filtered off through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed by gradient EtOAc/DCM

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C=C1N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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